FR 900523
Description
Historical Discovery and Isolation from Streptomyces hygroscopicus
The discovery of FR 900523 emerged from extensive microbiological screening programs focused on identifying novel bioactive compounds from actinomycete bacteria. The compound was first isolated from the cultured broth of Streptomyces hygroscopicus subspecies yakushimaensis strain number 7238. This particular bacterial strain was originally discovered as a soil isolate and subsequently characterized as a new subspecies within the Streptomyces hygroscopicus species complex.
The producing organism, Streptomyces hygroscopicus subspecies yakushimaensis, exhibits distinctive morphological characteristics including gray aerial mycelium coloration, hygroscopic spore mass formation, and spiral spore chains with warty or spiny spore surfaces. The bacterial strain demonstrates nonchromogenic properties and shows physiological characteristics most closely related to Streptomyces antimycoticus and Streptomyces hygroscopicus, although significant differences in carbohydrate utilization patterns distinguish it from these related species.
The fermentation process for this compound production involves specific cultivation conditions optimized for maximum compound yield. The bacterial strain requires controlled temperature, pH, and nutrient composition to achieve optimal biosynthesis of the target compound along with related metabolites. The isolation procedure involves organic extraction of culture supernatants followed by sophisticated chromatographic separation techniques to purify this compound from the complex mixture of fermentation products.
Classification as a Neutral Macrolide Immunosuppressant
This compound belongs to the class of neutral macrolide immunosuppressants, representing a structurally and functionally distinct category of bioactive natural products. The compound exhibits a molecular formula of C42H67NO12 with a molecular weight of 777.98 daltons. This classification reflects both the chemical structure of the molecule and its primary biological activity profile.
The macrolide designation indicates the presence of a large ring lactone structure, which serves as the core structural framework for the compound's biological activity. The neutral characterization distinguishes this compound from other macrolide classes that may exhibit acidic or basic properties under physiological conditions. This neutral nature contributes to the compound's stability and bioavailability characteristics.
The immunosuppressive classification reflects the compound's primary mechanism of action, which involves modulation of immune system responses through specific molecular pathways. This compound demonstrates potent immunosuppressive activity with an inhibitory concentration (IC50) value of 1.6 nanomolar in mouse mixed lymphocyte reaction assays. This exceptional potency places this compound among the most active naturally occurring immunosuppressive agents identified to date.
Table 1: Molecular Characteristics of this compound
Structural Relationship to FK-506, FR-900520, and FR-900525
This compound exhibits significant structural relationships with several other immunosuppressive macrolides, including FK-506, FR-900520, and FR-900525. These compounds share common biosynthetic origins and similar molecular architectures, reflecting their derivation from related polyketide biosynthetic pathways.
The relationship between this compound and FR-900520 is particularly close, as both compounds are produced by the same bacterial strain and differ primarily in the substitution pattern at specific positions within the macrolide ring structure. FR-900520 possesses a molecular formula of C43H69NO12, indicating the presence of an additional carbon atom and two additional hydrogen atoms compared to this compound. This structural difference corresponds to an ethyl versus methyl substitution at a critical position within the molecule.
FK-506, also known as tacrolimus, represents another structurally related compound that shares the same basic macrolide framework with this compound. The structural similarities between these compounds extend to their three-dimensional conformations and binding pocket interactions with target proteins. However, subtle differences in substitution patterns result in distinct pharmacological profiles and potency characteristics.
FR-900525 represents an additional structural analog that differs from the other compounds through replacement of specific amino acid moieties within the molecular structure. This compound contains proline in place of the piperidine-2-carboxylic acid moiety found in FK-506, demonstrating the structural diversity possible within this compound family.
Table 2: Comparative Analysis of Related Macrolide Immunosuppressants
| Compound | Molecular Formula | Distinguishing Structural Features | IC50 (nM) |
|---|---|---|---|
| This compound | C42H67NO12 | Methyl substitution at position 21 | 1.6 |
| FR-900520 | C43H69NO12 | Ethyl substitution at position 21 | 0.55 |
| FK-506 | C44H69NO12 | Allyl substitution with piperidine moiety | <0.1 |
| FR-900525 | C44H69NO12 | Proline substitution | Variable |
Alternative Nomenclature as WS 7238B Substance
This compound is alternatively designated as WS 7238B substance, reflecting the systematic nomenclature used during its initial discovery and characterization phases. This alternative designation derives from the bacterial strain designation (strain 7238) and the chronological order of compound isolation, with the "B" suffix indicating that this compound was the second major bioactive compound identified from this particular fermentation system.
The WS designation typically indicates compounds derived from specific screening programs or institutional research initiatives. In the case of this compound, this nomenclature system provided a systematic approach to cataloguing and referencing the compound during early research phases before standardized chemical naming conventions were established.
The dual nomenclature system for this compound reflects common practices in natural product discovery, where compounds may be assigned multiple designations depending on the research context and institutional affiliations involved in their characterization. The FR designation (standing for Fujisawa Research) indicates the pharmaceutical company responsible for the compound's initial discovery and development, while the WS designation may reflect alternative institutional or collaborative research arrangements.
This alternative nomenclature has important implications for literature searches and patent documentation, as scientific publications and regulatory filings may reference the compound using either designation. Understanding both nomenclature systems ensures comprehensive coverage of available scientific information regarding this compound and its related research applications.
The tricyclo compound classification associated with the WS 7238B designation reflects the complex three-dimensional molecular architecture of this compound. This structural complexity contributes to the compound's biological activity profile and distinguishes it from simpler macrolide structures that lack comparable stereochemical complexity.
Properties
CAS No. |
104987-09-9 |
|---|---|
Molecular Formula |
C42H67NO12 |
Molecular Weight |
778 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,17,19,21,27-pentamethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C42H67NO12/c1-23-16-24(2)18-35(52-8)38-36(53-9)20-27(5)42(50,55-38)39(47)40(48)43-15-11-10-12-30(43)41(49)54-37(28(6)33(46)22-32(45)25(3)17-23)26(4)19-29-13-14-31(44)34(21-29)51-7/h17,19,24-25,27-31,33-38,44,46,50H,10-16,18,20-22H2,1-9H3/b23-17+,26-19+/t24-,25+,27+,28+,29-,30-,31+,33-,34+,35-,36-,37+,38+,42+/m0/s1 |
InChI Key |
UBQBKOBGHRTZRG-UPAXIQFWSA-N |
SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Synonyms |
FR 900523 FR-900523 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Fragment Assembly
The synthetic strategy for this compound focuses on constructing the C(24)–C(34) fragment, a critical segment containing a trisubstituted olefin at C(27,28) and stereogenic centers at C(24 and C(33). Smith et al. developed a modular approach beginning with epoxide 6 and sulfone 9 as key intermediates. The plan involved:
-
Epoxide opening : Reaction of epoxide 6 with a lithiated acyl anion equivalent to form β-hydroxy ketone 4 .
-
Stereocontrolled reduction : Use of tetramethylammonium triacetoxyborohydride to introduce the C(24) hydroxyl group with high stereoselectivity.
-
Olefin installation : Displacement of a triflate group in intermediate 7 with lithium dimethylcuprate to establish the E-geometry trisubstituted olefin.
Epoxide Opening and Ketone Formation
Epoxide 6 was treated with the anion derived from sulfone 9 in THF at −78°C, yielding hydroxy sulfones 24 (89%). Oxidation with trifluoroacetic anhydride and DMSO produced keto sulfone 25 (84%), which underwent aluminum amalgam reduction to remove the phenylsulfonyl group. Subsequent kinetic deprotonation with lithium diisopropylamide and triflation generated enol triflate 7 (>99:1 Z selectivity).
Olefin Installation and Stereochemical Validation
Treatment of 7 with lithium dimethylcuprate afforded the E-olefin 5 in 73% yield. Nuclear Overhauser effect (NOE) spectroscopy confirmed the geometry: irradiation of the C(27) methyl group (δ 1.54) enhanced H(29) (δ 2.35) and H(26) (δ 3.63), consistent with E configuration. The C(27) methyl group’s 13C NMR signal (δ 11.0) aligned with FK-506 intermediates (δ 12–13), further validating the structure.
Challenges and Optimizations
-
Epimerization during oxidation : Initial attempts to oxidize alcohol 23 to aldehyde 10 caused epimerization at C(33). This was mitigated using a SO3·pyridine·DMSO complex and triethylamine.
-
Competing reduction pathways : Reductive removal of the sulfonyl group in 25 using Bu3SnH led to dithiane byproducts. Switching to Al(Hg) achieved clean reduction.
Fermentation-Based Production of this compound
Microbial Strain and Medium Composition
This compound is produced homologously with ascomycin (FK-520) using Streptomyces hygroscopicus subsp. ascomyceticus (ATCC 14891). The production medium contains:
-
Carbon sources : Dextrin (30 g/L), glycerol (10 g/L)
-
Nitrogen sources : Cottonseed meal (10 g/L), soya bean meal (10 g/L)
-
Additives : Polyethylene glycol (12.5 g/L), calcium carbonate (1.5 g/L)
Impurity Control of FK-523
FK-523, a homolog with a methyl group at C-21, arises from propionate substitution during polyketide synthesis. Its immunosuppressive activity is inferior to this compound, necessitating stringent control. Key parameters for minimizing FK-523 include:
| Parameter | Prior Art Conditions | Optimized Conditions | FK-523 Reduction |
|---|---|---|---|
| Temperature | 28–30°C | 24–32°C | 20% → 4% |
| Agitation Rate | 1.5–2.5 m/s | 2.0–4.0 m/s | |
| Fermentation Time | 168–192 h | 180–240 h |
Adopting these conditions reduced FK-523 from 18% to 4% while maintaining ascomycin titers at 450–500 mg/L.
Fermentation Process Workflow
-
Seed culture : Inoculum prepared in shake flasks (24°C, 72 h).
-
Bioreactor scale-up : 10 L seed culture transferred to 20 L production bioreactor.
-
Harvest : Broth extracted after 180–240 h, with pH maintained at 7.2.
Comparative Analysis of Preparation Methods
Yield and Purity Considerations
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons.
Scientific Research Applications
Immunosuppressive Applications
In Vitro Studies
Research indicates that FR 900523 effectively suppresses immune responses in vitro. In a study examining its effects on mouse mixed lymphocyte reactions, this compound demonstrated an IC50 value of 1.6 nM, indicating a potent immunosuppressive effect . This suggests that this compound may be useful in preventing transplant rejection and managing autoimmune diseases.
In Vivo Studies
In animal models, this compound has shown promise in prolonging allograft survival. For instance, studies have reported that it significantly extended skin allograft survival in rats, highlighting its potential for clinical applications in transplantation medicine .
Therapeutic Potential Beyond Immunosuppression
Cancer Research
Recent studies have explored the use of this compound in cancer therapy. Its ability to inhibit Gq proteins makes it a candidate for targeting oncogenic signaling pathways prevalent in various cancers, including melanoma. By disrupting these pathways, this compound may suppress tumor growth and metastasis .
Neurodegenerative Diseases
There is emerging interest in investigating the role of this compound in neurodegenerative diseases. Given its immunosuppressive properties and ability to modulate inflammatory responses, researchers are evaluating its potential to mitigate neuroinflammation associated with conditions like Alzheimer’s disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Key Differences :
- Origin : BSA from Australia (109636) and New Zealand (955593) is often preferred for reduced pathogen risk compared to general bovine serum sources (900523) .
- Cost : FR 900523 is more cost-effective (¥60.00–¥190.00/g) compared to specialty variants like 955593 (¥413.00–¥2556.00/10–100g) .
Functional Alternatives to BSA
- Human Serum Albumin (HSA) : Used in clinical therapies but less common in research due to higher cost and ethical considerations.
- Casein or Ovalbumin : Lower-cost blocking agents but lack BSA’s consistency in standardization .
Q & A
Basic Research Questions
Q. How to formulate a focused and feasible research question for studying FR 900523?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:
- Feasibility: Ensure access to this compound samples and analytical tools.
- Novelty: Identify gaps in existing literature (e.g., unexplored mechanisms or applications).
- PICOT Example: "In in vitro models (P), how does this compound (I) compare to standard inhibitors (C) in modulating kinase activity (O) over 24-hour exposure (T)?" .
Q. What methodological considerations are essential when designing experiments involving this compound?
- Key Steps :
Define variables (e.g., dose, exposure time, biological replicates).
Include control groups (positive/negative controls and solvent-only baselines).
Ensure reproducibility by detailing protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) .
Q. How to conduct a comprehensive literature review specific to this compound?
- Strategy :
- Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound," "kinase inhibition," and "structure-activity relationship."
- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
- Synthesize findings using tools like PRISMA flowcharts to map trends and contradictions .
Advanced Research Questions
Q. How to analyze contradictory data in studies on this compound's mechanisms?
- Approach :
- Conduct root-cause analysis: Compare experimental parameters (e.g., cell lines, assay conditions).
- Use statistical tests (e.g., Cohen’s d for effect size discrepancies).
- Replicate conflicting studies with standardized protocols to isolate variables .
Q. What statistical approaches are suitable for interpreting dose-response data of this compound?
- Methods :
- Nonlinear regression (e.g., Hill equation) to model IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Example Table:
| Model | Application | Software Tools |
|---|---|---|
| Hill Slope | Sigmoidal dose-response curves | GraphPad Prism, R |
| Mixed Effects | Handling batch variability | SAS, Python (SciPy) |
Q. How to ensure validity and reliability in assays measuring this compound's bioactivity?
- Best Practices :
- Internal Validation : Use reference standards (e.g., commercially available kinase inhibitors) for assay calibration.
- Inter-lab Reproducibility : Share protocols via platforms like protocols.io and conduct ring trials.
- Blinding : Minimize bias by blinding analysts to sample identities during data collection .
Q. How to address variability in this compound's pharmacokinetic data across studies?
- Solutions :
- Perform meta-regression to assess covariates (e.g., species, administration routes).
- Apply sensitivity analysis to identify outlier datasets.
- Use computational tools (e.g., GastroPlus) for interspecies scaling .
Q. What strategies are effective for developing predictive models of this compound's molecular interactions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
